Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate
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Overview
Description
Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the benzimidazole ring, and a methyl ester group at the 2nd position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate typically involves the reaction of 5,6-difluoro-1H-benzo[D]imidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole alcohols or aldehydes.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in cancer cells, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also interfere with signal transduction pathways, thereby inhibiting the growth and spread of cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,6-Difluoro-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylate ester.
1-Methyl-1H-benzo[D]imidazole-2-carbaldehyde: Lacks the fluorine atoms and has an aldehyde group.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Contains a bromine atom and an imidazole ring
Uniqueness
Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate is unique due to the presence of both fluorine atoms and the methyl ester group, which confer specific chemical properties and biological activities. The fluorine atoms enhance the compound’s stability and lipophilicity, making it more effective in biological systems .
Properties
Molecular Formula |
C9H6F2N2O2 |
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Molecular Weight |
212.15 g/mol |
IUPAC Name |
methyl 5,6-difluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C9H6F2N2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13) |
InChI Key |
RCXZSWHWZBTFGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC(=C(C=C2N1)F)F |
Origin of Product |
United States |
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